molecular formula C9H8N2O3 B2459544 methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1890511-40-6

methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B2459544
CAS RN: 1890511-40-6
M. Wt: 192.174
InChI Key: CHGRORNPBJKDOE-UHFFFAOYSA-N
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Description

“Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate” is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines . Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can be synthesized through various chemical reactions. For instance, a transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .

Mechanism of Action

The mechanism of action of methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of enzymes or by interacting with cellular signaling pathways. For example, the compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, the compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, the compound has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition may lead to a reduction in skin pigmentation.

Advantages and Limitations for Lab Experiments

Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, the compound has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the compound may exhibit off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate. One direction is to further investigate the compound's mechanism of action and its interaction with cellular signaling pathways. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including cancer and inflammation. In addition, the compound can be used as a building block for the synthesis of other compounds with potential biological activities. Finally, the compound can be used as a tool for studying various biological processes, including enzyme inhibition and cellular signaling pathways.
Conclusion:
This compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively. Although there are some limitations to the use of the compound in lab experiments, it has several advantages, including its ease of synthesis and versatility. There are several future directions for the study of this compound, and further research in this area is likely to yield new insights into the compound's biological activities and potential applications.

Synthesis Methods

Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate can be synthesized using various methods, including the reaction of 2-aminopyridine with ethyl acetoacetate or ethyl cyanoacetate, followed by the reaction with methyl chloroformate. The compound can also be synthesized by the reaction of 2-aminopyridine with ethyl acetoacetate, followed by the reaction with dimethyl sulfate. The yield of the compound varies depending on the method used, but it is generally high.

Scientific Research Applications

Methyl 3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied as a potential inhibitor of various enzymes, including acetylcholinesterase and tyrosinase. In addition, the compound has been used as a building block for the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

methyl 3-oxo-2H-imidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)7-6-4-2-3-5-11(6)9(13)10-7/h2-5H,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGRORNPBJKDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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